Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 . This compound is known for its unique chemical structure, which includes a propyl group, a dichlorophenoxy group, and an acetamido group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenoxyacetic acid with propylamine to form the corresponding amide. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Analyse Chemischer Reaktionen
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The dichlorophenoxy group is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
PROPYL 4-[(4-(2,4-DICHLOROPHENOXY)BUTANOYL)AMINO]BENZOATE: This compound has a butanoyl group instead of an acetamido group, which may affect its chemical reactivity and biological activity.
PROPYL 4-[(4-ISOPROPYLPHENOXY)ACETYL]AMINO]BENZOATE: The isopropyl group in this compound introduces steric hindrance, potentially altering its interaction with molecular targets.
PROPYL 4-[(4-METHYLBENZOYL)AMINO]BENZOATE: The presence of a methyl group can influence the compound’s lipophilicity and solubility.
Eigenschaften
Molekularformel |
C18H17Cl2NO4 |
---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
propyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
VYYRCJDXFGNMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.